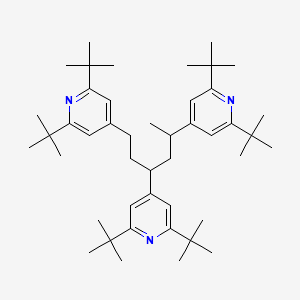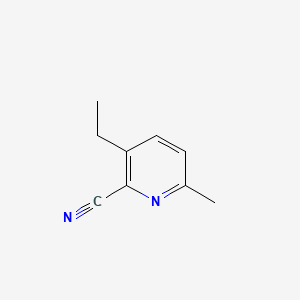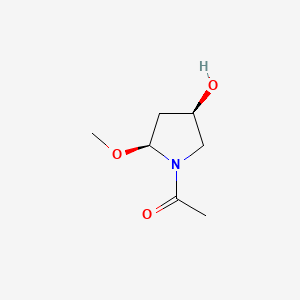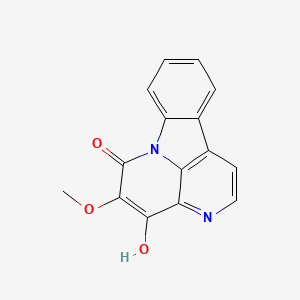![molecular formula C9H3NO2 B566565 3,10-Dioxa-4-azatetracyclo[5.5.0.02,6.08,12]dodeca-1(7),2(6),4,8,11-pentaene CAS No. 101500-64-5](/img/structure/B566565.png)
3,10-Dioxa-4-azatetracyclo[5.5.0.02,6.08,12]dodeca-1(7),2(6),4,8,11-pentaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,10-Dioxa-4-azatetracyclo[5.5.0.02,6.08,12]dodeca-1(7),2(6),4,8,11-pentaene is a complex polycyclic compound known for its unique structural features and potential applications in various fields of science and industry. This compound is characterized by its rigid tetracyclic framework, which includes oxygen and nitrogen atoms, making it a subject of interest for researchers exploring new chemical entities with diverse functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,10-Dioxa-4-azatetracyclo[5.5.0.02,6.08,12]dodeca-1(7),2(6),4,8,11-pentaene typically involves multi-step organic reactions. One common approach is the cyclization of suitable precursors under controlled conditions. For instance, the reaction of specific diols and amines in the presence of catalysts can lead to the formation of the desired tetracyclic structure . The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to produce large quantities of the compound efficiently .
Análisis De Reacciones Químicas
Types of Reactions
3,10-Dioxa-4-azatetracyclo[5.5.0.02,6.08,12]dodeca-1(7),2(6),4,8,11-pentaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while reduction can produce different reduced forms of the compound .
Aplicaciones Científicas De Investigación
3,10-Dioxa-4-azatetracyclo[5.5.0.02,6.08,12]dodeca-1(7),2(6),4,8,11-pentaene has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for exploring biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to investigate its potential as a drug candidate for various diseases.
Mecanismo De Acción
The mechanism by which 3,10-Dioxa-4-azatetracyclo[5.5.0.02,6.08,12]dodeca-1(7),2(6),4,8,11-pentaene exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- tert-butyl 9,11-dioxa-4-azatetracyclo[5.3.1.0^ {2,6}.0^ {8,10}]undecane-4-carboxylate
- 1-aryl-3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)urea derivatives
Uniqueness
3,10-Dioxa-4-azatetracyclo[5.5.0.02,6.08,12]dodeca-1(7),2(6),4,8,11-pentaene stands out due to its specific tetracyclic structure, which imparts unique chemical and physical properties.
Propiedades
Número CAS |
101500-64-5 |
|---|---|
Fórmula molecular |
C9H3NO2 |
Peso molecular |
157.128 |
InChI |
InChI=1S/C9H3NO2/c1-4-7-5-2-11-3-6(5)8(7)9(4)12-10-1/h1-3H |
Clave InChI |
BBVWNILTFBUDHL-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CO1)C3=C4C(=C23)C=NO4 |
Sinónimos |
Furo[3,4:3,4]cyclobuta[1,2:3,4]cyclobut[1,2-d]isoxazole (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Bis[3-(2-hydroxy-4-propoxyphenyl)thiophen-2-yl]propane-1,2,3-trione](/img/structure/B566491.png)
![Naphtho[2,1-d]thiazole-2-carboxaldehyde](/img/structure/B566494.png)





![5-Chloro-2-methylbenzo[d]thiazol-6-amine](/img/structure/B566505.png)
